molecular formula C10H16O2 B149134 (S)-(+)-Massoialactone CAS No. 61248-45-1

(S)-(+)-Massoialactone

Cat. No.: B149134
CAS No.: 61248-45-1
M. Wt: 168.23 g/mol
InChI Key: NEDIAPMWNCQWNW-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-Massoialactone can be synthesized through various methods. One notable method involves the Sharpless asymmetric epoxidation of allyl alcohol, followed by regioselective reductive opening of epoxy alcohols . This method is highly efficient and enantioselective, producing this compound with high purity.

Industrial Production Methods: Natural massoia lactone has been largely replaced by synthetic alternatives due to the high cost and environmental impact of extracting it from the Massoia tree . Industrial production typically involves chemical synthesis methods that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Massoialactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted lactones or open-chain compounds.

Scientific Research Applications

(S)-(+)-Massoialactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-Massoialactone involves its interaction with microbial cell membranes. It disrupts the biofilm structure by increasing the intracellular reactive oxygen species levels, altering the membrane potential, and causing cell lysis . This makes it effective against biofilm-forming bacteria and fungi.

Comparison with Similar Compounds

    δ-Decalactone: Another lactone with a similar structure and aroma profile.

    γ-Nonalactone: Known for its coconut-like aroma, similar to massoialactone.

    γ-Decalactone: Used in flavor and fragrance industries for its fruity aroma.

Uniqueness: (S)-(+)-Massoialactone is unique due to its specific enantiomeric form, which imparts distinct biological activity and aroma characteristics. Its effectiveness as an anti-biofilm agent sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-pentyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDIAPMWNCQWNW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024940
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61248-45-1, 51154-96-2
Record name Massoialactone, (S)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC721360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASSOIALACTONE, (S)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BQO1SP2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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